Benzyl Bromide-13C6

Description

Definition and Structural Classification

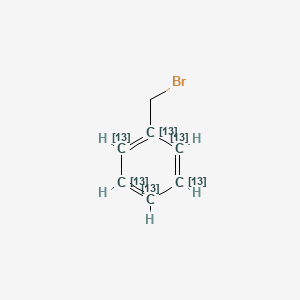

Benzyl Bromide-13C6, systematically named bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene, represents a sophisticated example of isotopic enrichment in organic chemistry. The compound maintains the molecular formula C7H7Br, with a molecular weight of approximately 176.991 grams per mole, representing an increase from the standard benzyl bromide due to the isotopic substitution. The structural framework consists of a benzene ring where all six carbon atoms are replaced with carbon-13 isotopes, connected to a bromomethyl functional group (-CH2Br).

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its isotopic composition, with the designation "13C6" indicating the uniform labeling of all benzene ring carbons. The compound exists as a colorless to pale yellow liquid with properties closely resembling those of standard benzyl bromide, including its characteristic pungent odor and lachrymatory effects. The isotopic substitution creates a unique spectroscopic signature that distinguishes it from non-labeled benzyl bromide while maintaining identical chemical reactivity patterns.

Chemical classification places this compound within the organobromine compound family, specifically as a benzylic halide. This classification reflects both its structural characteristics and its reactive behavior, particularly its propensity for nucleophilic substitution reactions. The compound serves as an alkylating agent, with the bromine atom functioning as an effective leaving group in substitution mechanisms. The strategic placement of the isotopic label in the aromatic ring rather than the reactive methylene group ensures that the labeling remains intact during most synthetic transformations, making it particularly valuable for tracking studies.

Historical Development of 13C-Labeled Benzyl Compounds

The development of carbon-13 labeled benzyl compounds traces its origins to the broader evolution of stable isotope chemistry that began in the early twentieth century. Frederick Soddy's foundational work on isotopes, beginning with his 1913 conception of the term from the Greek "isos topos" meaning "same place," established the theoretical framework that would eventually enable isotopic labeling applications. The practical implementation of stable isotope labeling emerged through the pioneering efforts of researchers like Harold Urey, who successfully isolated and concentrated various stable isotopes including carbon-13.

The specific development of carbon-13 labeled organic compounds gained momentum during the 1930s when Urey and colleagues achieved the successful concentration and isolation of carbon-13, providing researchers with tools for investigating metabolic processes. Alfred Nier's breakthrough in producing carbon-13 labeled methane at approximately ten percent enrichment using techniques developed by Clusius and Dickel marked a crucial milestone in making isotopically labeled compounds accessible for biological research. This carbon-13 methane quickly found applications in plant and bacterial metabolism studies, demonstrating the potential for isotopic tracers in biological systems.

The evolution toward specific carbon-13 labeled benzyl compounds followed the broader development of aromatic chemistry and advanced synthesis methodologies. The ability to incorporate carbon-13 isotopes specifically into benzene rings required sophisticated synthetic approaches, often involving the trimerization of carbon-13 labeled acetylene or other advanced cyclization reactions. These methodologies enabled the production of toluene-13C6 as a precursor, which could then be converted to various benzyl derivatives including this compound through selective bromination reactions.

The refinement of synthesis procedures for this compound represents decades of methodological advancement. Early approaches relied on traditional radical bromination techniques using N-bromosuccinimide, but recent developments have introduced continuous-flow photochemical bromination methods that achieve superior yields and isotopic purity. These technological advances have made this compound more accessible to researchers while maintaining the high isotopic integrity required for precise analytical applications.

Significance in Isotopic Labeling Research

The significance of this compound in isotopic labeling research stems from its unique combination of chemical reactivity and analytical precision. Carbon-13 labeling provides a twenty-fold greater range of chemical shifts compared to proton nuclear magnetic resonance spectroscopy, enabling resolution of resonances that would be impossible to distinguish using conventional analytical methods. This enhanced spectroscopic resolution makes this compound particularly valuable for mechanistic studies where precise tracking of molecular transformations is essential.

The compound's utility in metabolic pathway analysis represents one of its most significant research applications. When incorporated into biological systems, the carbon-13 labels enable researchers to trace the metabolic fate of benzyl-containing compounds through complex biochemical networks. This capability has proven essential for understanding drug metabolism, natural product biosynthesis, and enzyme-catalyzed reactions where traditional analytical methods fail to provide sufficient detail about molecular transformations.

Quantitative carbon-13 nuclear magnetic resonance spectroscopy employing this compound has revolutionized ratio determination in chemical analysis. Research has demonstrated that proton-decoupled carbon-13 nuclear magnetic resonance spectroscopy using short delays between pulses provides accurate quantitative analysis with minimal material requirements, typically requiring less than ten milligrams of sample and providing reliable results in under two minutes. This efficiency represents a significant advancement over traditional analytical methods that required substantially larger sample sizes and longer analysis times.

The compound's role in polymer end group analysis exemplifies its analytical versatility. Studies comparing matrix-assisted laser desorption ionization time-of-flight mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance for polymer characterization have shown that carbon-13 analysis using isotopically labeled compounds provides comparable accuracy with enhanced spectral dispersion. This capability enables detailed structural characterization of synthetic polymers and natural macromolecules that would be challenging to analyze using conventional methods.

Current Scientific Landscape

The current scientific landscape surrounding this compound reflects its established position as an essential research tool across multiple disciplines. Contemporary synthesis methodologies have achieved remarkable efficiency improvements, with continuous-flow photochemical bromination systems now capable of producing over one kilogram per day of high-purity material. These industrial-scale production capabilities have made the compound more accessible to researchers while maintaining the isotopic purity required for demanding analytical applications.

Modern analytical applications of this compound span diverse research areas, from fundamental mechanistic studies to applied pharmaceutical research. The compound serves as a crucial reagent for introducing benzyl groups in organic synthesis while simultaneously providing isotopic labels for mechanistic investigation. This dual functionality enables researchers to conduct sophisticated studies of reaction pathways, intermediate characterization, and product distribution analysis that would be impossible using conventional reagents.

Recent developments in analytical instrumentation have enhanced the utility of this compound in research applications. Advanced nuclear magnetic resonance spectroscopy techniques now enable rapid quantitative analysis using broadband decoupled spectra with short relaxation delays, providing accurate integration ratios in less than thirty minutes using as little as one hundred micromoles of sample. These methodological advances have significantly reduced the time and material requirements for isotopic labeling studies while improving analytical precision.

The compound's applications in environmental and biological tracer studies represent an expanding area of research. Multi-species reactive tracer tests using bromide as conservative tracers and toluene as reactive tracers have demonstrated the compound's utility in understanding groundwater contamination and remediation processes. These studies have shown that toluene exhibits only slight retardation compared to bromide tracers, with degradation occurring under sulfate-reducing conditions over flow paths of fifty meters, providing valuable insights into natural attenuation processes.

Contemporary research applications continue to expand the utility of this compound in specialized analytical techniques. The compound's integration into advanced mass spectrometry workflows, particularly in combination with gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry systems, has enabled detailed analysis of complex biological matrices. These capabilities support pharmaceutical development, environmental monitoring, and fundamental biochemical research requiring precise molecular tracking and quantification.

Properties

IUPAC Name |

bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-ZXJNGCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745667 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-10-3 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trimerization of 13C-Labeled Acetylene

A patent by JP2008266149A details the trimerization of [¹³C₂]-acetylene into [¹³C₆]-benzene using transition-metal or zeolite catalysts. Vanadium pentoxide (V₂O₅) and MCM-22 zeolite are particularly effective, achieving >90% conversion under mild temperatures (150–200°C). The resulting [¹³C₆]-benzene is then methylated via Friedel-Crafts alkylation using methyl chloride and AlCl₃, yielding toluene-13C6 with 98% isotopic purity.

Carbon Isotope Incorporation via Carbonate Intermediates

Recent work by Organic Letters demonstrates an alternative method using dibenzyl carbonate as a carbon-13 source. Potassium carbonate-13C reacts with benzyl chloride to form [carbonyl-¹³C] dibenzyl carbonate, which undergoes decarboxylation under acidic conditions to generate toluene-13C6. This method achieves 72% yield on a 5 mmol scale and is notable for its compatibility with phase-transfer catalysts like 18-crown-6.

Bromination of Toluene-13C6

Bromination introduces the benzyl bromide functional group while preserving isotopic integrity. Two methodologies dominate: traditional radical bromination and continuous-flow photochemical bromination.

Radical Bromination with N-Bromosuccinimide (NBS)

The batch method involves reacting toluene-13C6 with NBS in carbon tetrachloride (CCl₄) under radical initiation. Benzoyl peroxide (1 mol%) is typically used to generate bromine radicals at 80–90°C. The reaction proceeds via a chain mechanism:

Key parameters include:

| Parameter | Optimal Value | Yield | Purity | Source |

|---|---|---|---|---|

| NBS Equiv. | 1.1 | 85% | 99% | |

| Reaction Time | 6–8 hours | 78% | 98% | |

| Temperature | 80°C | 82% | 97% |

Side products like dibenzyl bromide (C₆¹³C₆H₅CH₂Br₂) are minimized by maintaining stoichiometric control and rapid HBr removal.

Continuous-Flow Photochemical Bromination

A breakthrough in scalability was achieved using continuous-flow reactors, as demonstrated by CSIRO. Toluene-13C6 and NBS are dissolved in acetonitrile and passed through a glass plate reactor irradiated by 405 nm LEDs. The system enables precise control over residence time (10 min) and temperature (20°C), achieving 94% yield with 99.5% isotopic purity. Advantages over batch methods include:

-

Reduced side reactions : Short residence times limit over-bromination.

-

Energy efficiency : LED arrays consume 80% less energy than thermal methods.

-

Scalability : Throughput exceeds 1 kg/day in pilot-scale systems.

Catalytic and Reaction Optimization

Catalyst Screening

Vanadium-based catalysts enhance bromine radical generation, while zeolites (e.g., ZSM-5) improve regioselectivity. Comparative studies show:

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, CCl₄) stabilize bromine radicals, while nonpolar solvents (hexane) reduce yields by 30%. Lower temperatures (20°C) in flow systems suppress thermal degradation, critical for preserving the labile benzyl bromide group.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: Benzyl Bromide-13C6 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles to form benzyl derivatives.

Oxidation: It can be oxidized to benzyl alcohol and further to benzoic acid.

Reduction: It can be reduced to toluene-13C6.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The reaction typically occurs under mild conditions.

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Major Products:

Nucleophilic Substitution: Benzyl derivatives such as benzyl alcohol, benzyl cyanide.

Oxidation: Benzoic acid.

Reduction: Toluene-13C6

Scientific Research Applications

Benzyl Bromide-13C6 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing benzyl groups in organic synthesis. It is also used in the preparation of isotopically labeled compounds for mechanistic studies.

Biology: It is used in the synthesis of labeled biomolecules for tracing metabolic pathways.

Medicine: It is used in the synthesis of labeled pharmaceutical intermediates for drug development and pharmacokinetic studies.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The primary mechanism of action of Benzyl Bromide-13C6 involves nucleophilic substitution reactions. The bromine atom attached to the benzyl group is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Isotopic Benzyl Bromide (C₆H₅CH₂Br)

- Structure and Reactivity : Identical except for the absence of ¹³C labeling. Both compounds act as alkylating agents in organic synthesis.

- Applications: Non-labeled benzyl bromide is widely used in industrial alkylation reactions, while Benzyl Bromide-13C6 is reserved for research requiring isotopic tracing .

- Analytical Utility: The ¹³C labeling in this compound allows precise tracking in NMR/MS, unlike the non-labeled form .

Benzoyl Bromide (C₆H₅COBr)

- Structural Difference : Contains a carbonyl group (C=O) adjacent to bromine, unlike the methylene-bromine group in benzyl bromide.

- Reactivity : Benzoyl bromide is an acylating agent, reacting with nucleophiles (e.g., alcohols, amines) to form esters or amides. Benzyl bromide, however, participates in alkylation reactions .

- Hazards : Both are corrosive, but benzoyl bromide’s acylating nature poses distinct risks, such as severe skin burns and respiratory irritation .

Benzyl Alcohol (C₆H₅CH₂OH)

- Relationship : Benzyl alcohol is the hydrolysis product of benzyl bromide.

- Applications : Used as a solvent, preservative, and fragrance component, contrasting with benzyl bromide’s role as a reactive intermediate .

- Toxicity : Benzyl alcohol exhibits lower acute toxicity but can cause allergic reactions, whereas benzyl bromide is lachrymatory and corrosive .

Deuterated Benzyl Bromide (e.g., Benzyl Bromide-d7)

- Isotopic Differences : Deuterated variants replace hydrogen with deuterium (²H), enabling applications in infrared (IR) spectroscopy and solvent suppression in NMR.

- Comparative Utility : this compound is preferred for carbon-tracking studies, while deuterated forms are used for hydrogen-related analyses .

Biological Activity

Benzyl Bromide-13C6, also known as (Bromomethyl)benzene-13C6, is an isotopically labeled compound primarily used as a reagent in organic synthesis. Its unique isotopic labeling allows for specific applications in biological research, particularly in tracing metabolic pathways and studying biochemical processes. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula:

- Physical State: Colorless liquid

- Boiling Point: 198-199 °C

- Melting Point: -3 to 1 °C

- Density: 1.488 g/mL at 25 °C

This compound exhibits lachrymatory properties, which means it can cause irritation and tearing upon exposure. Its primary application lies in organic synthesis where it serves as a reagent for introducing benzyl groups into various compounds .

Biochemical Pathways:

this compound functions primarily through nucleophilic substitution reactions, where it reacts with nucleophiles to form benzyl derivatives. This compound is particularly useful for introducing benzyl groups when other reagents, such as benzyl chloride, are insufficiently reactive. The mechanism involves the substitution of a hydrogen atom on the methyl group with a bromine atom via a free radical process .

Types of Reactions:

- Nucleophilic Substitution: Reacts with nucleophiles (e.g., sodium hydroxide) to form benzyl derivatives.

- Oxidation: Can be oxidized to benzyl alcohol and subsequently to benzoic acid.

- Reduction: Can be reduced to toluene-13C6 using reducing agents like lithium aluminum hydride.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid integration into biological systems due to its reactivity. The compound's isotopic labeling allows for detailed tracking within metabolic studies, enhancing the understanding of its fate in biological environments .

Biological Applications

This compound has diverse applications across various fields:

1. Chemistry:

- Used as a reagent for synthesizing labeled compounds.

- Facilitates mechanistic studies in organic chemistry.

2. Biology:

- Employed in the synthesis of labeled biomolecules, aiding in tracing metabolic pathways.

- Useful for studying enzyme kinetics and metabolic fluxes.

3. Medicine:

- Synthesis of labeled pharmaceutical intermediates for drug development.

- Investigating pharmacokinetics and bioavailability of drugs.

4. Environmental Science:

- Utilized as a standard for detecting pollutants in air, water, and soil due to its stable isotope labeling .

Case Study 1: Tracing Metabolic Pathways

In a study investigating the metabolic pathways of aromatic compounds, researchers utilized this compound to trace the incorporation of benzyl groups into various metabolites. The isotopic labeling enabled precise tracking through complex biochemical pathways, providing insights into the metabolism of aromatic compounds in living organisms.

Case Study 2: Drug Development

Another study focused on the synthesis of labeled intermediates used in drug development. This compound was employed to create isotopically labeled analogs of potential pharmaceuticals, allowing researchers to assess their pharmacokinetic properties effectively.

Comparative Analysis

A comparison with similar compounds reveals notable differences in reactivity and application:

| Compound | Reactivity | Applications |

|---|---|---|

| This compound | High | Organic synthesis, metabolic tracing |

| Benzyl Chloride-13C6 | Moderate | Organic synthesis |

| Benzyl Iodide-13C6 | Very High | Organic synthesis |

This compound is favored over benzyl chloride due to its higher reactivity and efficiency in introducing benzyl groups into target molecules .

Q & A

Basic Research Questions

Q. How can researchers ensure isotopic purity and positional specificity during the synthesis of Benzyl Bromide-13C6?

- Methodology : Synthesize this compound using isotopically labeled benzyl alcohol-13C6 as the starting material. Perform bromination with HBr in the presence of a catalyst (e.g., PBr₃) under anhydrous conditions. Confirm isotopic purity (>99% 13C enrichment) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Positional specificity of the 13C label can be verified using 13C NMR, where the splitting patterns and chemical shifts will reflect the labeled carbons .

Q. What precautions are necessary for handling and storing this compound to maintain stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below 4°C to prevent hydrolysis or oxidation. Regularly monitor stability using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry to detect degradation products like benzyl alcohol-13C6 or HBr. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods, to minimize exposure .

Q. How can researchers distinguish isotopic signals from natural abundance 13C in analytical workflows?

- Methodology : Use tandem mass spectrometry (MS/MS) to isolate the molecular ion of this compound (m/z ≈ 177 for [M+H]+ with six 13C atoms) and compare it with unlabeled benzyl bromide (m/z ≈ 171). For NMR, analyze the 13C spectrum for enhanced signals at labeled positions, which will exhibit distinct splitting due to isotopic coupling .

Advanced Research Questions

Q. How does the isotopic labeling of this compound influence reaction kinetics in SN2 mechanisms?

- Methodology : Conduct comparative kinetic studies using labeled (this compound) and unlabeled substrates. Measure rate constants (k) via stopped-flow techniques or NMR kinetics. Calculate the kinetic isotope effect (KIE) using the ratio . A KIE > 1 indicates significant isotopic influence on transition-state bonding .

Q. What strategies can resolve contradictions in degradation pathway studies of this compound under varying pH conditions?

- Methodology : Perform controlled hydrolysis experiments at pH 2–12. Analyze products using LC-HRMS to identify intermediates (e.g., benzyl alcohol-13C6, HBr). Use isotopic tracing to confirm the origin of degradation products. Discrepancies in pathways may arise from solvent polarity or catalytic impurities; replicate experiments with ultra-pure reagents and inert atmospheres to isolate variables .

Q. How can this compound be used as a tracer in metabolic or environmental fate studies?

- Methodology : Incubate the compound with microbial cultures or plant/animal models. Extract metabolites and analyze via isotope ratio mass spectrometry (IRMS) or accelerator mass spectrometry (AMS) to track 13C incorporation into biomolecules. For environmental studies, use soil/water microcosms and quantify 13C-labeled CO₂ or organic byproducts .

Safety and Compliance

Q. What are the best practices for disposing of this compound waste in compliance with environmental regulations?

- Methodology : Neutralize small quantities with a 10% sodium bicarbonate solution, followed by adsorption onto inert materials (e.g., vermiculite). For large-scale disposal, contract licensed hazardous waste facilities. Document disposal procedures per EPA 40 CFR Part 261 and maintain records of waste manifests .

Data Validation and Reproducibility

Q. How can researchers validate the reproducibility of isotopic labeling effects across independent studies?

- Methodology : Share raw spectral data (NMR, MS) and synthetic protocols via open-access repositories. Use interlaboratory comparisons with standardized reference materials. Apply statistical tools (e.g., Bland-Altman analysis) to assess agreement in isotopic enrichment measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.